Methyl 3-(benzyloxy)-2-hydroxy-4-methoxybenzoate
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Overview
Description
Methyl 3-(benzyloxy)-2-hydroxy-4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a hydroxy group, and a methoxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-2-hydroxy-4-methoxybenzoate typically involves the esterification of 3-(benzyloxy)-2-hydroxy-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(benzyloxy)-2-hydroxy-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(benzyloxy)-2-hydroxy-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)-2-hydroxy-4-methoxybenzoate involves its interaction with specific molecular targets. The benzyloxy group can participate in π-π stacking interactions with aromatic residues in proteins, while the hydroxy and methoxy groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 3-(benzyloxy)-2-hydroxybenzoate: Lacks the methoxy group, which may affect its reactivity and interactions.
Methyl 3-(benzyloxy)-4-methoxybenzoate: Lacks the hydroxy group, which may influence its hydrogen bonding capabilities.
Methyl 2-hydroxy-4-methoxybenzoate: Lacks the benzyloxy group, which may alter its π-π stacking interactions.
Uniqueness: Methyl 3-(benzyloxy)-2-hydroxy-4-methoxybenzoate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the benzyloxy group enhances its ability to participate in π-π stacking interactions, while the hydroxy and methoxy groups provide additional sites for hydrogen bonding.
Properties
CAS No. |
114006-76-7 |
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Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-methoxy-3-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H16O5/c1-19-13-9-8-12(16(18)20-2)14(17)15(13)21-10-11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3 |
InChI Key |
OSBBGTCWMJANFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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